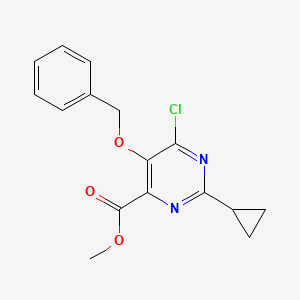
Methyl 5-(benzyloxy)-6-chloro-2-cyclopropylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(benzyloxy)-6-chloro-2-cyclopropylpyrimidine-4-carboxylate is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and a cyclopropyl ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzyloxy)-6-chloro-2-cyclopropylpyrimidine-4-carboxylate typically involves multiple steps. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the benzyloxy and chloro groups. The cyclopropyl ring is then added through a cyclopropanation reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(benzyloxy)-6-chloro-2-cyclopropylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-(benzyloxy)-6-chloro-2-cyclopropylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(benzyloxy)-6-chloro-2-cyclopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 5-(benzyloxy)-6-chloro-2-cyclopropylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-(benzyloxy)-6-chloro-2-cyclopropylpyrimidine-4-carboxamide
- Methyl 5-(benzyloxy)-6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
methyl 6-chloro-2-cyclopropyl-5-phenylmethoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-16(20)12-13(22-9-10-5-3-2-4-6-10)14(17)19-15(18-12)11-7-8-11/h2-6,11H,7-9H2,1H3 |
InChI Key |
TVIXIUNVGSBLAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)C2CC2)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















